molecular formula C13H14O B2887761 Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one CAS No. 27591-18-0

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one

Cat. No.: B2887761
CAS No.: 27591-18-0
M. Wt: 186.254
InChI Key: AMPAXPTYKRITIV-UHFFFAOYSA-N
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Description

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one (CAS 27591-18-0) is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 . This tricyclic ketone serves as a valuable synthetic intermediate and core structure in organic and medicinal chemistry research. The compound is characterized by its unique bridged ring system, and its synthesis has been optimized via a Pd-catalyzed intramolecular α-arylation reaction, demonstrating its relevance in modern synthetic methodology development . The broader class of tricyclo[7.3.1.0²,⁷]tridecene derivatives is a subject of ongoing chemical research, particularly concerning their synthesis and isomerization behavior, which can be influenced by the reagents used in their preparation . Furthermore, the tricyclic framework is recognized as a key structural motif in the design of novel bioactive molecules. For instance, related compounds featuring the same core ring system have been explored for their potential biological activity, such as improving the anti-proliferative effects of X-ray radiation in cancer cell studies . This highlights the potential of this chemical scaffold in pharmaceutical and biological research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-10-5-3-7-12(13)11-6-2-1-4-9(11)8-10/h1-2,4,6,10,12H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPAXPTYKRITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=CC=CC=C3C(C1)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves several steps, typically starting with the preparation of the core tricyclic structure. One common synthetic route includes the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the final product . The reaction conditions often involve the use of high temperatures and specific catalysts to facilitate the formation of the tricyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Ring System Functional Groups Key Properties/Applications Reference
Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one 7.3.1.0²,⁷ (13-membered) Ketone, conjugated dienes High ring strain; potential use in organic synthesis/pharmaceuticals
Tricyclo[8.2.1.0³,⁸]trideca-3(8),4,6-trien-13-one 8.2.1.0³,⁸ (13-membered) Ketone, conjugated dienes Commercial availability (Biopharmacule); similar reactivity but reduced strain due to larger bridge
Tricyclo[5.2.1.0²,⁶]decane 5.2.1.0²,⁶ (10-membered) None Adamantane precursor; oxidized selectively at tertiary carbons
Tricyclo[4.1.0.0²,⁷]hept-3-ene 4.1.0.0²,⁷ (7-membered) Alkene Thermally rearranges at 200°C (40–60% yields); high strain

Reactivity and Stability

  • Ring Strain and Thermal Stability : The target compound’s smaller bridge (7.3.1.0²,⁷) induces higher strain compared to the 8.2.1.0³,⁸ analog, likely making it more reactive in ring-opening or functionalization reactions. For example, tricyclo[4.1.0.0²,⁷]hept-3-ene undergoes thermal rearrangement at 200°C in toluene-d6, yielding products via strain relief . Similarly, the ketone group in the target compound may participate in nucleophilic additions or serve as a directing group in further derivatization.

Biological Activity

Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H14OC_{13}H_{14}O and a molecular weight of approximately 186.25 g/mol. Its unique tricyclic structure contributes to its biological properties and interactions.

PropertyValue
Molecular FormulaC13H14OC_{13}H_{14}O
Molecular Weight186.25 g/mol
CAS Number27591-18-0

Anticancer Properties

Research indicates that tricyclic compounds like this compound may exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest.
  • Targeting Oncogenic Pathways : Compounds in this class may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Similar tricyclic compounds have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents.
  • Fungal Activity : Some derivatives have shown effectiveness against fungal pathogens, suggesting a broad spectrum of antimicrobial activity.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of tricyclic compounds on human breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The findings revealed a minimum inhibitory concentration (MIC) effective against both pathogens, supporting its potential as a therapeutic agent.

Q & A

Basic: What are the optimal spectroscopic methods for confirming the structure and purity of Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?

Methodological Answer:
To confirm the structure and purity of this tricyclic compound, employ a combination of nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For NMR, use high-resolution ¹H and ¹³C spectra to identify unique proton environments and carbon connectivity, particularly focusing on the strained bicyclic and olefinic regions. IR can validate functional groups (e.g., ketone C=O stretching near 1700 cm⁻¹). MS with electron ionization (EI) helps confirm molecular weight and fragmentation patterns. Cross-validate results with computational chemistry tools (e.g., density functional theory for NMR chemical shift prediction). Ensure purity via high-performance liquid chromatography (HPLC) with UV detection .

Advanced: How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?

Methodological Answer:
Combine quantum chemical calculations (e.g., DFT or ab initio methods) with experimental kinetic and thermodynamic data. For instance, use reaction path sampling to model thermal rearrangements (e.g., isomerization or ring-opening) under conditions like toluene-d₆ at 200°C . Validate transition states with intrinsic reaction coordinate (IRC) analysis. Compare computed activation energies with experimental Arrhenius parameters. Triangulate results using isotopic labeling (e.g., deuterium) to track atom migration .

Basic: What solvent systems and reaction conditions are recommended for synthesizing Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one to maximize yield and minimize side products?

Methodological Answer:
Prioritize non-polar solvents (e.g., toluene, hexane) to stabilize strained intermediates. Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Optimize temperature gradients: for example, thermal rearrangements in toluene-d₆ at 200°C for 24 hours achieved 40–60% yields in analogous systems . Use fractional factorial design to test variables like solvent polarity, temperature, and catalyst loading .

Advanced: How should researchers address contradictions between theoretical predictions and experimental observations in the stability studies of Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?

Methodological Answer:
Apply methodological triangulation by combining computational simulations, spectroscopic data, and kinetic studies. For example, if DFT predicts a stable intermediate not observed experimentally, re-examine solvent effects or competing pathways using microkinetic modeling. Validate with isotopic tracing (e.g., ¹³C labeling) or in situ spectroscopy (FTIR/Raman). Document discrepancies in a structured framework like PICO (Population: compound; Intervention: reaction conditions; Comparison: computational vs. experimental; Outcome: stability profile) .

Basic: What chromatographic techniques are most effective for purifying Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one from complex reaction mixtures?

Methodological Answer:
Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) for high-resolution separation. Alternatively, employ flash chromatography using silica gel and a hexane/ethyl acetate gradient. For thermally sensitive derivatives, consider size-exclusion chromatography (SEC) to avoid degradation. Validate purity via GC-MS or HPLC-UV, ensuring retention time consistency with standards .

Advanced: What factorial experimental design strategies are appropriate for optimizing the synthesis parameters of Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?

Methodological Answer:
Implement a 2^k factorial design to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a 2³ design testing temperature (150°C vs. 200°C), solvent (toluene vs. DMF), and catalyst loading (0.1% vs. 1.0%). Analyze main effects and interactions using ANOVA. Follow with response surface methodology (RSM) to refine optimal conditions. Triangulate results with computational modeling to predict yield maxima .

Basic: How can researchers validate the reproducibility of thermal rearrangement reactions involving Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one?

Methodological Answer:
Standardize protocols by repeating reactions in triplicate under identical conditions (solvent, temperature, time). Use deuterated solvents (e.g., toluene-d₆) to monitor reaction progress via ¹H NMR. Compare yields and byproduct profiles across trials. Employ control experiments (e.g., omitting catalysts) to confirm mechanistic assumptions. Document deviations using a FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

Advanced: What strategies exist for reconciling divergent results from different analytical techniques when characterizing Tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-one derivatives?

Methodological Answer:
Apply data triangulation by integrating NMR, X-ray crystallography, and computational data. For instance, if X-ray confirms a structure but NMR suggests impurities, re-examine crystallization conditions or use preparative HPLC to isolate pure fractions. Cross-validate with high-resolution mass spectrometry (HRMS) and IR. For conflicting kinetic data, use Bayesian statistics to quantify uncertainty. Publish negative results to contextualize contradictions .

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